2H-Naphtho[2,3-D]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
23636-21-7 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2 |
InChI Key |
KUBXPUKYOKGJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C=CC=CC3=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2h Naphtho 2,3 D Imidazole Derivatives
Classical Cyclocondensation Strategies for Naphtho[2,3-d]imidazole Scaffolds
The foundational methods for constructing the 2H-naphtho[2,3-d]imidazole system rely on the principles of cyclocondensation, a process that involves the formation of a heterocyclic ring from two or more starting materials with the elimination of a small molecule, typically water.
Condensation of 2,3-Diaminonaphthalene (B165487) with Aldehydes and Carboxylic Acid Derivatives
A widely employed and versatile method for the synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles involves the condensation of 2,3-diaminonaphthalene with a variety of aldehydes. researchgate.net This reaction is typically carried out by heating the reactants in a suitable solvent, often with a catalyst to facilitate the cyclization. For instance, a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives has been synthesized by condensing 2,3-diaminonaphthalene with variously substituted aldehydes. researchgate.net The use of catalysts such as copper nitrate (B79036) has been shown to improve reaction times and yields, offering a practical protocol for this transformation. researchgate.net
Similarly, the reaction of 2,3-diaminonaphthalene with carboxylic acids or their derivatives provides another robust route to 2-substituted naphthoimidazoles. smolecule.comscispace.com For example, the condensation with formazylglyoxylic acids proceeds in polar aprotic solvents like DMF under reflux conditions, yielding 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]formazans through the elimination of formic acid. smolecule.com Microwave-assisted cyclocondensation of 1,8-diaminonaphthalene (B57835) with carboxylic acids under acidic conditions has also been reported to produce perimidine derivatives in high yields, suggesting a potential application of this technology to the synthesis of naphthoimidazoles. asianpubs.org
Table 1: Examples of Catalysts and Conditions for the Condensation of 2,3-Diaminonaphthalene
| Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Various Aldehydes | - | 2-Aryl-1H-naphtho[2,3-d]imidazoles | researchgate.net |
| Aromatic Aldehydes | Copper nitrate, Cu(NO₃)₂·6H₂O | Naphtho[2,3-d]imidazoles | researchgate.net |
| Formazylglyoxylic acids | DMF, reflux | 1,5-Diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]formazans | smolecule.com |
| 2-Cyanopyridine (B140075) | Polyphosphoric acid, 240 °C | 2-(Pyridin-2-yl)-1H-naphtho[2,3-d]imidazole | gatech.edu |
Formation via 2,3-Diamino-1,4-naphthoquinone Precursors
An alternative and significant pathway to naphthoimidazole derivatives utilizes 2,3-diamino-1,4-naphthoquinone as a key precursor. This starting material, containing two adjacent amino groups, is highly reactive towards a range of electrophiles. tandfonline.com The cyclocondensation of 2,3-diamino-1,4-naphthoquinone with aldehydes or carboxylic acids and their derivatives leads to the formation of naphthoquinone-fused 1H-imidazoles. tandfonline.comresearchgate.net
Gentle heating of 2,3-diamino-1,4-naphthoquinone with various aromatic aldehydes in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) has been shown to produce the corresponding imidazoles in good to excellent yields (74–94%). researchgate.net The role of DMSO is believed to be in co-solubilizing the reactants and potentially oxidizing an intermediate. researchgate.net Similarly, reacting 2,3-diamino-1,4-naphthoquinone with carboxylic acids at reflux yields the respective 2-substituted 1H-imidazoles. tandfonline.com For example, refluxing in glacial acetic acid affords 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione. researchgate.net
The synthesis of the precursor itself, 2,3-diamino-1,4-naphthoquinone, can be achieved by the reduction of 2-(R-amino)-3-nitro-1,4-naphthoquinone in a solution of ethanol (B145695), water, and sodium dithionite. google.com
Table 2: Synthesis of Naphtho[2,3-d]imidazole-4,9-diones from 2,3-Diamino-1,4-naphthoquinone
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | DMSO, 70°C, 4-12 h | 2-Aryl-1H-naphtho[2,3-d]imidazole-4,9-diones | 74-94% | researchgate.net |
| Acetic Acid | Reflux | 2-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione | Good | researchgate.net |
| 2-Pyridylcarboxaldehyde | Condensation | 2-(Pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | - | mdpi.com |
High-Temperature Melt Reactions with Diaminonaphthalene
High-temperature melt reactions represent a classic, solvent-free approach to the synthesis of fused imidazole (B134444) systems. A notable example is the reaction of 2,3-diaminonaphthalene with 2-cyanopyridine in polyphosphoric acid at 240 °C, which yields 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole. gatech.edu This method, while often requiring harsh conditions, can be effective for specific substrates where other methods fail.
Mechanistic Pathways in this compound Synthesis
Understanding the mechanistic underpinnings of these synthetic transformations is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.
Decarboxylation-Governed Reaction Mechanisms
An interesting mechanistic pathway has been observed in the synthesis of 2-methyl-1H-naphtho[2,3-d]imidazole. The reaction of 2,3-diaminonaphthalene with diethyl malonate in an acidic medium, intended to produce a dimer, instead yielded the 2-methyl derivative via a decarboxylation-governed mechanism. researchgate.net This type of decarboxylation, categorized as C-2(sp²)-C-1(sp³), highlights the potential for unexpected but synthetically useful transformations. researchgate.net Decarboxylation is a common reaction for β-keto acids, which can proceed through a cyclic transition state upon heating to release carbon dioxide and form an enol intermediate that tautomerizes to the final ketone. masterorganicchemistry.com
Proposed Condensation Mechanisms
The condensation of 2,3-diaminonaphthalene with aldehydes is generally believed to proceed through a multi-step process. scirp.org The reaction is often initiated by the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, which can be activated by acid catalysis. scirp.org This forms an unstable tetrahedral carbinolamine intermediate. scirp.org Subsequent acid-catalyzed dehydration leads to the formation of a Schiff base (imine). scirp.org Intramolecular cyclization then occurs, with the second amino group attacking the imine carbon, followed by oxidation (often by air or a mild oxidant like DMSO) to furnish the aromatic naphthoimidazole ring. researchgate.net An alternative pathway could involve dehydration occurring after the initial cyclization. researchgate.net
The proposed mechanism for the reaction of 2,3-diamino-1,4-naphthoquinone with aldehydes involves the condensation to form an intermediate, followed by the elimination of water to produce the final imidazole product. researchgate.net The reaction may proceed through either partial oxidation before dehydration or vice versa. researchgate.net
Oxidative Cyclization Pathways
Oxidative cyclization represents a significant strategy for the synthesis of this compound derivatives. This approach typically involves the condensation of 2,3-diaminonaphthalene or its dione (B5365651) analogue with aldehydes or other carbonyl-containing compounds, followed by an oxidation step to form the imidazole ring.
A common method involves the reaction of 2,3-diaminonaphthalene-1,4-dione (B3047323) with various aldehydes. This reaction, often mediated by air or an oxidizing agent like iodine or sodium metabisulfite, leads to the formation of 2-substituted 1H-naphtho[2,3-d]imidazole-4,9-diones in good to excellent yields. tandfonline.com The process is a cyclocondensation reaction where the diamine reacts with the aldehyde, and subsequent oxidation facilitates the ring closure to the imidazole core. tandfonline.com For instance, the condensation of 2,3-diaminonaphthalene with a range of substituted aldehydes has been shown to conveniently produce a series of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net
Another variation of this pathway is the reaction of 2,3-diaminonaphthalene with 1,5-diaryl-3-formazylglyoxylic acids. This condensation results in the formation of 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans. arkat-usa.org The subsequent oxidative cyclization of these formazan (B1609692) derivatives, for example using lead(IV) tetraacetate, yields 2,3-diaryl-5-(naphtho[2,3-d]imidazol-2-yl)-tetrazolium chlorides. arkat-usa.org
Furthermore, the synthesis of 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione can be achieved by refluxing 2,3-diaminonaphthoquinone in acetic acid, demonstrating a straightforward oxidative cyclization. researchgate.net The reaction of 2,3-diamino-1,4-naphthoquinone with stoichiometric amounts of various aldehydes in dimethyl sulfoxide also provides a facile route to new imidazole derivatives. researchgate.net
The following table summarizes examples of oxidative cyclization reactions for the synthesis of this compound derivatives.
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 2,3-Diaminonaphthalene-1,4-dione, Aldehydes | Air, Iodine, or Sodium Metabisulfite | 2-Substituted 1H-naphtho[2,3-d]imidazole-4,9-diones | Good to Excellent | tandfonline.com |
| 2,3-Diaminonaphthalene, Substituted Aldehydes | Condensation | 2-Aryl-1H-naphtho[2,3-d]imidazoles | Not Specified | researchgate.net |
| 2,3-Diaminonaphthalene, 1,5-Diaryl-3-formazylglyoxylic acids | Condensation | 1,5-Diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans | Not Specified | arkat-usa.org |
| 1,5-Diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans | Lead(IV) tetraacetate, Chloroform | 2,3-Diaryl-5-(naphtho[2,3-d]imidazol-2-yl)-tetrazolium chlorides | Not Specified | arkat-usa.org |
| 2,3-Diaminonaphthoquinone | Acetic Acid, Reflux | 2-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione | Good | researchgate.net |
| 2,3-Diamino-1,4-naphthoquinone, Aldehydes | Dimethyl Sulfoxide | 2-Substituted 1H-naphtho[2,3-d]imidazole-4,9-diones | Not Specified | researchgate.net |
Advanced Synthetic Transformations Leading to Functionalized this compound
Diels-Alder Approaches for Substituted Naphtho[2,3-d]imidazoles
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been employed to construct the naphthalene (B1677914) moiety of substituted naphtho[2,3-d]imidazoles. wikipedia.org This pericyclic reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring system. wikipedia.org In the context of naphtho[2,3-d]imidazole synthesis, this strategy is particularly useful for accessing derivatives with specific substitution patterns on the naphthalene core that might be challenging to obtain through other routes. acs.org
One notable application is the synthesis of 6,7-disubstituted naphtho[2,3-d]imidazoles. acs.org For instance, a key step in the synthesis of 2,6,7-trichloro-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazole involved a Diels-Alder reaction of 4,5-dichloro-o-quinodimethane. acs.org This approach allows for the controlled introduction of substituents onto the benzene (B151609) ring that ultimately becomes part of the naphthalene system.
Another example involves the reaction of 3p (a naphtho[2,3-d]imidazole derivative) with cyclopenta-1,3-diene to form compound 4r, which possesses a non-aromatic fused ring system. ccspublishing.org.cn This demonstrates the versatility of the Diels-Alder reaction in creating structurally diverse adducts from a pre-formed naphthoimidazole core.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Appended Naphtho[2,3-d]imidazole-4,9-diones
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction has been effectively utilized to append triazole moieties to the this compound-4,9-dione scaffold. researchgate.netrasayanjournal.co.inresearchgate.net
The general strategy involves the reaction of a terminal alkyne-functionalized naphtho[2,3-d]imidazole-4,9-dione with an organic azide (B81097) in the presence of a copper(I) catalyst. rasayanjournal.co.inresearchgate.net A common precursor, 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, is synthesized via N-alkylation of 1H-naphtho[2,3-d]imidazole-4,9-dione with propargyl bromide. rasayanjournal.co.in This alkyne-containing intermediate then undergoes CuAAC with a variety of aromatic azides to yield a library of 1,2,3-triazole-appended naphtho[2,3-d]imidazole-4,9-diones. researchgate.netrasayanjournal.co.inresearchgate.net
The reaction is typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. rasayanjournal.co.in This methodology has proven to be a robust and versatile approach for creating hybrid molecules that integrate the naphtho[2,3-d]imidazole-4,9-dione core with the 1,2,3-triazole unit. researchgate.netrasayanjournal.co.inresearchgate.net
The following table presents examples of CuAAC reactions for the synthesis of triazole-appended naphtho[2,3-d]imidazole-4,9-diones.
| Alkyne Precursor | Azide | Catalyst/Conditions | Product | Reference |
| 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | Aromatic Azides | CuI, THF, 60°C | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-diones | rasayanjournal.co.inresearchgate.net |
| 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 4-Azidobenzonitrile | CuI, THF, Reflux | 4-(4-((4,9-Dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | researchgate.net |
| 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 1-Azido-4-methoxybenzene | CuI, THF, Reflux | 1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | researchgate.net |
Alkylation Strategies for this compound
Alkylation is a fundamental transformation for functionalizing the this compound core, primarily at the nitrogen atoms of the imidazole ring. This allows for the introduction of a wide variety of substituents, which can significantly influence the chemical and biological properties of the resulting derivatives.
A common method for N-alkylation involves the reaction of a 1H-naphtho[2,3-d]imidazole-4,9-dione with a haloalkane in the presence of a base. ccspublishing.org.cn For example, a series of 1-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones were prepared by treating the parent compound with various halohydrocarbons in the presence of potassium hydroxide. ccspublishing.org.cn Similarly, the synthesis of 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, a key intermediate for click chemistry, is achieved by N-alkylation with propargyl bromide using t-BuOK as a base in DMSO. rasayanjournal.co.in
In some cases, direct methylation can be used. For instance, the dimethyl-substituted product 4s was obtained through the methylation of its precursor 3s. ccspublishing.org.cn The choice of alkylating agent and reaction conditions can be tailored to achieve the desired substitution pattern. For example, N-alkyl-naphthoimidazoles have been prepared by reacting a β-lapachone-derived naphthoimidazole with halo-alkanes. researchgate.net
Modern methods for N-alkylation are also being explored. A visible-light-induced metallaphotoredox approach has been developed for the N-alkylation of various N-nucleophiles, including imidazoles, with a broad range of alkyl bromides. princeton.edu This copper-catalyzed protocol operates at room temperature and can overcome challenges associated with traditional SN2 or SN1 reactions. princeton.edu
The following table provides examples of alkylation reactions for this compound derivatives.
| Substrate | Alkylating Agent | Base/Conditions | Product | Reference |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione | Halohydrocarbons | KOH | 1-Alkyl-1H-naphtho[2,3-d]imidazole-4,9-diones | ccspublishing.org.cn |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione | Propargyl bromide | t-BuOK, DMSO | 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | rasayanjournal.co.in |
| 6,6-Dimethyl-3,4,5,6-tetrahydrobenzo ccspublishing.org.cnresearchgate.netchromene[5,6-d]imidazole | Halo-alkanes | Not Specified | N-Alkyl-naphthoimidazoles | researchgate.net |
| Imidazoles | Alkyl bromides | Visible light, Cu(II) catalyst | N-Alkyl imidazoles | princeton.edu |
One-Pot Synthesis Protocols for this compound Derivatives
One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. Several one-pot methods have been developed for the synthesis of this compound derivatives.
A prominent one-pot approach involves the condensation of 2,3-diaminonaphthalene with various aldehydes. researchgate.net This method allows for the convenient synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives in a single step. researchgate.net Another example is the synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives by reacting 2,3-diaminonaphthalene with variously substituted aldehydes. researchgate.net
Multicomponent reactions (MCRs) are a powerful class of one-pot syntheses. An erbium triflate-promoted multicomponent reaction of α-azido chalcones, aryl aldehydes, and anilines has been developed for the synthesis of highly substituted imidazoles. organic-chemistry.org While not specific to naphthoimidazoles, this highlights the potential of MCRs in imidazole synthesis. More directly, a one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acs.orgCurrent time information in Bangalore, IN.oxazine derivatives from 1-naphthol, various anilines, and formalin has been reported, showcasing the utility of one-pot strategies for related naphtho-fused heterocycles. acgpubs.org
In the context of naphtho[2,3-d]imidazole-4,9-diones, one-pot procedures have also been established. For instance, a one-pot reaction between 2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetonitrile and various aromatic carboxylic acids, mediated by NH₂OH·HCl/Et₃N and POCl₃/DMF (Vilsmeier reagent), has been used to synthesize 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,4-oxadiazole hybrids. thesciencein.org
Furthermore, a one-pot, three-component [2+3] cycloaddition reaction has been developed for the synthesis of 1-alkyl-1H-naphtho[2,3-d] researchgate.netacs.orgCurrent time information in Bangalore, IN.triazole-4,9-diones and 2-alkyl-2H-naphtho[2,3-d] researchgate.netacs.orgCurrent time information in Bangalore, IN.triazole-4,9-diones. researchgate.netnih.gov This method provides a concise and scalable route to these important heterocyclic scaffolds. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies of 2h Naphtho 2,3 D Imidazole
Density Functional Theory (DFT) Investigations of 2H-Naphtho[2,3-D]imidazole Systems
Density Functional Theory (DFT) has emerged as a principal method for the computational study of electronic structures in many-body systems, including molecules like this compound. DFT calculations, often utilizing functionals such as B3LYP, have proven to be reliable for predicting molecular properties. For instance, studies on related naphthoimidazole derivatives have demonstrated good agreement between theoretical values obtained from DFT calculations and experimental data from X-ray crystallography, as well as vibrational and NMR spectroscopy. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For systems related to this compound, DFT calculations, for example at the B3LYP/6-31+G(d,p) level, have been used to determine their optimized structures. researchgate.net This process provides key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a critical aspect. For some substituted naphthoimidazole derivatives, the energy barrier between different conformations has been found to be very low, indicating conformational flexibility. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Naphthoimidazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | 1.38 |
| C=N Bond Length | 1.32 |
| N-H Bond Length | 1.01 |
| C-N-C Angle | 108.5 |
| N-C-N Angle | 110.0 |
Note: The data presented in this table is illustrative and based on typical values found in related imidazole (B134444) systems. Actual values for this compound would require specific calculations.
Electronic Structure Descriptors of this compound
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital that has the highest energy and is occupied by electrons, making it the primary electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied, acting as the primary electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For related systems, DFT calculations have been employed to determine these orbital energies and analyze their implications for charge transfer interactions and potential applications in areas like dye-sensitized solar cells. researchgate.netresearchgate.net
Table 2: Calculated Frontier Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO Energy | -5.94 to -6.52 |
| LUMO Energy | -2.63 |
| HOMO-LUMO Gap (ΔE) | 3.31 to 3.89 |
Note: The data is based on calculations for related aromatic imidazole compounds and serves as an illustrative example. researchgate.net Specific values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP surface is color-coded to represent different potential values; regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. youtube.com For imidazole and its derivatives, MEP maps clearly show that the nitrogen atoms are the most electronegative sites, making them likely points of interaction with electrophiles. uni-muenchen.de In the context of this compound, an MEP analysis would highlight the electron-rich and electron-poor regions, providing insights into its intermolecular interactions. bhu.ac.in
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method transforms the complex molecular orbitals into a more intuitive Lewis-like structure, allowing for the quantification of electron delocalization and hyperconjugative interactions. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can explain the stability arising from charge delocalization. uni-muenchen.de Furthermore, NBO analysis is used to calculate the natural atomic charges, which describe the electron distribution among the atoms in the molecule. uni-muenchen.de These charge distributions are fundamental to understanding the molecule's polarity and electrostatic interactions. researchgate.net
Thermodynamic Property Calculations and Energy Profile Diagrams
Computational methods can also be used to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These calculations are essential for predicting the spontaneity of reactions and the relative stability of different isomers or conformers. For instance, in studies of reaction mechanisms involving naphthoimidazole derivatives, DFT calculations have been used to construct energy profile diagrams. researchgate.net These diagrams map the energy changes that occur as reactants are converted into products, allowing for the identification of transition states and the determination of activation energies. This information is crucial for understanding the kinetics and feasibility of chemical processes. researchgate.net
Global Reactivity Descriptors
Global reactivity descriptors are fundamental parameters in computational chemistry, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indianchemicalsociety.com These descriptors quantify the chemical reactivity and stability of a molecule. materialsciencejournal.org DFT is a common method used to calculate these orbital energies and, subsequently, the reactivity indices. frontiersin.orgresearchgate.net
The HOMO energy corresponds to the ionization potential and represents the molecule's capacity to donate electrons, while the LUMO energy relates to the electron affinity and indicates its ability to accept electrons. frontiersin.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.orgfrontiersin.org Other key descriptors include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (I + A) / 2. indianchemicalsociety.com
Chemical Potential (µ): The negative of electronegativity (µ = -χ), it measures the escaping tendency of electrons from an equilibrium system. indianchemicalsociety.commaterialsciencejournal.org
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large energy gap are considered hard, while those with a small gap are soft. indianchemicalsociety.commaterialsciencejournal.org
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. materialsciencejournal.org
Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = µ² / 2η. ijopaar.com A higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile. materialsciencejournal.org
Calculations on related heterocyclic systems demonstrate how these descriptors are used to predict and compare molecular reactivity. ijopaar.com For instance, DFT calculations on imidazole and its derivatives provide the basis for understanding their chemical behavior and stability. indianchemicalsociety.comfrontiersin.org
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. Higher energy means a better donor. frontiersin.org |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. Lower energy means a better acceptor. frontiersin.org |
| Energy Gap (ΔE) | ELUMO - EHOMO | Represents chemical stability and reactivity. A larger gap implies higher stability. materialsciencejournal.org |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. indianchemicalsociety.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. indianchemicalsociety.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. materialsciencejournal.org |
| Chemical Potential (µ) | µ = -χ | Describes the tendency of electrons to escape from a system. indianchemicalsociety.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of the electron cloud. materialsciencejournal.org |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher polarizability and reactivity. materialsciencejournal.org |
| Electrophilicity Index (ω) | ω = µ² / 2η | Quantifies the global electrophilic nature of a molecule. ijopaar.com |
Molecular Dynamics (MD) Simulations for Non-Covalent Interactions of this compound Derivatives
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their non-covalent interactions. scielo.br These simulations provide a dynamic picture of how this compound derivatives might behave in different environments, revealing information about their conformational stability and intermolecular forces. scielo.br
Key parameters are analyzed during MD simulations to interpret the system's behavior:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference structure. nih.gov A stable RMSD value over time suggests that the molecule has reached equilibrium and is conformationally stable. scielo.br
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position during the simulation. nih.gov It helps to identify the more flexible or rigid parts of the molecule. scielo.br
Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure. A constant Rg value over the simulation time indicates that the molecule maintains a stable, compact conformation. nih.gov
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds are crucial non-covalent interactions that dictate molecular association and stability. MD simulations track the number of hydrogen bonds formed between the molecule and its surroundings (e.g., solvent molecules) over time. scielo.brnih.gov
While many MD studies on imidazole derivatives focus on their interactions with biological targets, the methodologies employed are directly applicable to understanding their non-covalent interactions in non-biological contexts, such as self-assembly, aggregation, or interactions with material surfaces. scielo.brnih.govnih.gov
Table 2: Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Description | Interpretation |
| RMSD (Å) | Measures the deviation of the molecule's backbone from a reference structure over time. nih.gov | A low and stable plateau indicates structural stability and equilibrium. scielo.br |
| RMSF (Å) | Calculates the fluctuation of each atom around its average position. nih.gov | High peaks indicate flexible regions of the molecule; low values indicate rigid regions. scielo.br |
| Radius of Gyration (Rg) (Å) | Represents the root mean square distance of the atoms from their common center of mass. nih.gov | A stable value suggests the molecule maintains a consistent shape and compactness. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the solute and solvent or between molecules. nih.gov | Provides insight into intermolecular forces and the stability of complexes. scielo.br |
In Silico Modeling of Molecular Interactions (excluding biological target binding)
In silico modeling extends beyond predicting intrinsic properties to simulating how this compound and its derivatives interact with other chemical species and materials. These studies are crucial for applications in materials science, such as organic electronics and chemical sensing.
Computational studies on dipolar dyes containing a naphtho[2,3-d] indianchemicalsociety.comfrontiersin.orgscielo.brtriazole (NTz) moiety, a close structural analog of naphthoimidazole, have been used to develop sensitizers for dye-sensitized solar cells (DSSCs). nih.govacs.org In this context, DFT calculations are employed to determine the HOMO/LUMO energy levels, which are critical for predicting the efficiency of charge transfer and light absorption. nih.gov The modeling showed that introducing the NTz unit helps to tune the electronic properties, though it can also lead to dye aggregation, which affects performance. nih.govacs.org
Similarly, derivatives such as dithieno[3′,2′:5,6;2′′,3′′:7,8]naphtho[2,3-d]imidazole-9(10H)-one have been synthesized for use in conjugated polymers. rsc.org Computational modeling of these systems helps to understand the frontier orbital energy levels, which is essential for developing ternary composites with balanced electron and hole mobility for organic electronics. rsc.org Further research into 2-substituted naphtho[2,3-d]imidazole derivatives has shown their potential as hole-transporting materials, a property investigated through a combination of synthesis and computational analysis.
Another significant non-biological application is in the field of chemical sensors. DFT calculations have been used to explore the potential of a 2-methyl-1H-naphtho[2,3-d]imidazole derivative as a sensor for hazardous metal ions, including As³⁺, Cr³⁺, Hg²⁺, Cd²⁺, and Pb²⁺. researchgate.net These models predict the interaction and response of the molecule to the presence of specific metals, guiding the design of new chemosensors. researchgate.net
Table 3: Examples of In Silico Modeling for Non-Covalent Interactions
| Naphtho[2,3-D]imidazole Derivative | Interacting Species/System | Application | Computational Insights |
| Naphtho[2,3-d] indianchemicalsociety.comfrontiersin.orgscielo.brtriazole-containing dyes | TiO₂ surface / Other dye molecules | Dye-Sensitized Solar Cells | HOMO/LUMO levels tuned for light absorption; modeling predicts dye aggregation. nih.govacs.org |
| Dithieno[3′,2′:5,6;2′′,3′′:7,8]naphtho[2,3-d]imidazole-9(10H)-one | Fullerene / Non-fullerene acceptors | Organic Polymer Composites | Frontier orbital energy matching for balanced charge carrier mobility. rsc.org |
| 2-substituted naphtho[2,3-d]imidazoles | - | Hole-Transporting Materials | Investigation of ionization potentials and suitability for use in electrography. |
| 2-methyl-1H-naphtho[2,3-d]imidazole | Metal ions (As³⁺, Cr³⁺, Hg²⁺, etc.) | Chemical Sensors | Prediction of absorption responses and sensing potential for hazardous metals. researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 2h Naphtho 2,3 D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2H-Naphtho[2,3-D]imidazole
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.
One-dimensional NMR provides fundamental information about the structure of the this compound core.
¹H NMR Spectroscopy
The ¹H NMR spectrum of naphthoimidazoles reveals characteristic signals for the aromatic protons on the naphthalene (B1677914) and imidazole (B134444) rings. For instance, in a study of 2-phenyl-1H-naphtho[2,3-d]imidazole, the proton signals were observed in the range of δ 7.38-8.30 ppm. nih.gov The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature. nih.govacs.org For example, the ¹H NMR spectrum of 2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole showed the NH proton as a singlet at δ 12.93 ppm. lmaleidykla.lt The specific chemical shifts and coupling constants of the protons on the naphthyl system provide crucial information about the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the naphthyl moiety typically resonate in the aromatic region (δ 100-150 ppm). For example, in 6,7-dichloronaphtho[2,3-d]imidazol-2-one, the carbon signals appeared between δ 102.8 and 156 ppm. acs.org The C2 carbon of the imidazole ring is also characteristic. In 2-phenyl-1H-naphtho[2,3-d]imidazole, the carbon signals were observed in the range of δ 106.5-155.3 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted this compound Derivatives Data presented for illustrative purposes based on published literature for derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 2-Phenyl-1H-naphtho[2,3-d]imidazole | DMSO-d₆ | 12.95 (bs, 1H, NH), 8.30 (d, J=1.2 Hz, 2H), 8.21 (s, 1H), 8.03-8.01 (m, 3H), 7.57-7.38 (m, 5H) | 155.3, 144.3, 135.7, 130.6, 130.2, 129.7, 129.0, 128.0, 127.3, 127.0, 123.7, 123.0, 115.2, 106.5 | nih.gov |
| 6,7-Dichloronaphtho[2,3-d]imidazol-2-one | DMSO-d₆ | 11.02 (bs, 2H), 8.18 (s, 2H), 7.37 (s, 2H) | 156, 132, 128.5, 127.8, 125.3, 102.8 | acs.org |
| 2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole | DMSO-d₆ | 12.93 (s, 1H, NH), 9.11-7.28 (m, 13H, ArH), 4.50 (q, J=7.2 Hz, 2H, NCH₂), 1.35 (t, J=7.2 Hz, 3H, CH₃) | Not fully reported | lmaleidykla.lt |
To unambiguously assign all proton and carbon signals, especially for complex substituted derivatives, two-dimensional (2D) NMR experiments are employed. researchgate.netmnstate.edu These techniques simplify complex spectra by spreading the signals into two dimensions, revealing correlations between nuclei. mnstate.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing out the connectivity of the proton framework within the naphthyl rings. mnstate.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different structural fragments together.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations that help to determine the stereochemistry and conformation of the molecule. iranchembook.ir
The combined application of these 1D and 2D NMR techniques allows for the complete and detailed structural elucidation of novel this compound derivatives. researchgate.netnih.gov
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.comlibretexts.org The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural features. arkat-usa.orgmdpi.com
Key IR absorptions for naphthoimidazoles include:
N-H Stretching: A broad band typically appears in the region of 3400-3100 cm⁻¹, characteristic of the N-H bond in the imidazole ring. arkat-usa.org
Aromatic C-H Stretching: Sharp peaks are usually observed just above 3000 cm⁻¹.
C=N and C=C Stretching: Strong absorptions in the 1650-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings. arkat-usa.org
"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the specific molecule, serving as a "fingerprint" for identification. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for Naphth[1,2-d]imidazole Derivatives Data presented for illustrative purposes for related naphthoimidazole isomers.
| Compound | IR (KBr, ν_max/cm⁻¹) | Key Vibrations | Source |
| IM1 (a naphth[1,2-d]imidazole) | 3432, 3067, 2972, 1600, 1520 | N-H, Aromatic C-H, Aliphatic C-H, C=N/C=C | nih.gov |
| IM4 (a substituted naphth[1,2-d]imidazole) | 3422, 3071, 1613, 1533 | O-H, N-H, Aromatic C-H, C=N/C=C | nih.gov |
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arxiv.org It is a crucial tool for determining the molecular weight and elemental formula of a compound.
Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). nih.govresearchgate.net This process not only forms a molecular ion (M⁺) but also causes extensive fragmentation. nih.govnih.gov The resulting mass spectrum shows a peak for the molecular ion, which provides the nominal molecular weight, and a series of fragment ion peaks. This fragmentation pattern is often unique to a specific compound and can be used as a fingerprint for its identification by comparing it to spectral libraries like the NIST WebBook. nih.govnist.gov The fragmentation pathways can also provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio with very high accuracy (typically to several decimal places). bioanalysis-zone.com This precision allows for the determination of the exact mass of the molecular ion. bioanalysis-zone.comrsc.org From the exact mass, the elemental composition (molecular formula) of the compound can be unequivocally established. rsc.orgrsc.org For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com The verification of the calculated mass for a proposed structure with the experimentally found mass is a standard and essential step in the characterization of new compounds. nih.govrsc.org
Table 3: Example of HRMS Data for a Naphthoimidazole Derivative
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
| IM4 (a substituted naphth[1,2-d]imidazole) | C₂₂H₂₀N₂O₂ | 345.1558 | 345.1552 | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic systems like this compound, this method provides insights into the π-electron system and its interaction with light.
The UV-Vis absorption spectra of this compound and its derivatives are characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions are primarily attributed to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The extended conjugation provided by the fusion of the naphthalene and imidazole rings results in specific spectral features.
For instance, studies on 2-aryl-1H-naphtho[2,3-d]imidazole derivatives show absorption maxima (λmax) appearing around 295 nm and 380 nm. nih.gov The molar absorption coefficients (ε) for these transitions are typically in the range of 10³ to 10⁴ M⁻¹cm⁻¹, which is consistent with allowed π→π* transitions in π-conjugated systems. mdpi.com The high-energy bands are associated with the π→π* transitions of the larger aromatic system, while lower-energy bands can be influenced by substituents on the imidazole ring. nih.govmdpi.com In some derivatives, such as those complexed with metals like Ruthenium(II), metal-to-ligand charge transfer (MLCT) bands can also be observed at longer wavelengths, for example, around 476 nm. mdpi.com
Table 1: UV-Vis Absorption Data for Naphtho[2,3-d]imidazole Derivatives
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|---|
| 2-Aryl-1H-naphtho[2,3-d]imidazole | DMF | ~290, ~380 | > 10,000 | π→π* |
| Naphth[1,2-d]imidazole derivatives | Various | ~314, ~363 | 10³ - 10⁴ | π→π* |
This table presents representative data compiled from studies on various derivatives to illustrate general spectroscopic behavior.
Solvatochromism describes the change in the position of a compound's absorption or emission bands with a change in solvent polarity. Such studies reveal information about the difference in polarity between the molecule's ground and excited states.
For several naphtho[2,3-d]imidazole derivatives, a positive solvatochromic effect (bathochromic or red shift) is observed in the absorption spectra as the polarity of the solvent increases. mdpi.com For example, in a study of naphtho[2,3-d]thiazole-4,9-diones, which share a similar core structure, a bathochromic shift of 13–15 nm was found when moving from nonpolar benzene (B151609) to the polar solvent DMSO. mdpi.com This red shift indicates that the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents. This stabilization lowers the energy gap for the electronic transition. researchgate.netuchile.cl
However, in some cases, such as certain 2-aryl-1H-naphtho[2,3-d]imidazoles, the absorption spectra show only a very slight solvatochromic shift (±5 nm) when changing solvents from benzene to DMF. nih.gov This suggests that for these specific structures, the solvent polarity has a minimal effect on the energy difference between the ground and excited states. nih.gov The presence and nature of substituents, as well as the specific isomeric form (e.g., naphtho[1,2-d]imidazole vs. naphtho[2,3-d]imidazole), play a crucial role in determining the extent and direction of the solvatochromic shift. mdpi.com
X-ray Diffraction Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This technique provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. uol.de
In another example, the crystal structure of 1-benzyl-2-(4-methoxyphenyl)-1H-naphtho[2,3-d]imidazole was confirmed, revealing details about the relative positions of the aromatic substituents and a slight pyramidalization of the imidazole nitrogen atom to minimize steric hindrance. nih.gov These studies are crucial for validating synthetic pathways and for understanding structure-activity relationships. The structural data obtained, such as the planarity of the ring system and the orientation of substituents, are essential for computational modeling and for designing new molecules with specific properties. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. nih.gov The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.
In the synthesis of various 2-aryl-1H-naphtho[2,3-d]imidazole derivatives, researchers routinely use elemental analysis to confirm the successful synthesis and purity of the target compounds. nih.gov For instance, after synthesizing novel derivatives, the products are characterized, and the reported analytical data typically show that the found percentages for C, H, and N are within ±0.4% of the calculated values, which is the accepted margin of error for confirming the elemental composition. researchgate.net
Table 2: Representative Elemental Analysis Data
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | Varies by derivative | Matches theoretical ±0.4% |
| Hydrogen (H) | Varies by derivative | Matches theoretical ±0.4% |
This table illustrates the expected outcome of elemental analysis for a purified naphtho[2,3-d]imidazole derivative.
Derivatization and Structural Modification Strategies for 2h Naphtho 2,3 D Imidazole
Regioselective Substitution and Functionalization of the Naphthoimidazole Ring
Targeted functionalization at specific positions of the naphthoimidazole core allows for fine-tuning of molecular properties. The C2-position, the imidazole (B134444) nitrogen atoms, and the naphthalene (B1677914) ring are primary sites for these modifications.
The C2 position of the imidazole ring is a common site for introducing a variety of substituents. Condensation reactions between 2,3-diaminonaphthalene (B165487) and aldehydes or carboxylic acids are primary methods for creating C2-substituted naphthoimidazoles. researchgate.net
One approach involves the condensation of 2,3-diaminonaphthalene with variously substituted aldehydes to yield 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net Another method utilizes the reaction of 1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinones with 2,3-diaminonaphthalene at high temperatures (170–230 °C) to afford the corresponding 2-substituted derivatives. Research has also focused on the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, highlighting the introduction of diverse groups at the C2 position. nih.govresearchgate.net
Furthermore, the introduction of alkyl, trifluoromethyl, and methylthio groups at the C2 position has been successfully achieved. acs.org The conversion of other functional groups at the C2 position to a chloro group has also been reported. acs.org Studies have shown that cyclized imidazole compounds with 2-alkyl substitutions (methyl, ethyl, propyl, butyl) exhibit enhanced biological potency compared to their uncyclized precursors. nih.gov The nature of the C2 substituent significantly influences the compound's properties; for instance, a 4-substituted phenyl ring bearing an electronegative group has been linked to increased cytotoxicity. nih.gov
| Reactants | Conditions | C2-Substituent | Reference |
|---|---|---|---|
| 2,3-Diaminonaphthalene, Substituted Aldehydes | Condensation | Aryl groups | researchgate.net |
| 1-(9-Alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone, 2,3-Diaminonaphthalene | 170–230 °C | 1-(9-Alkyl-9H-carbazol-3-yl)-2-pyrrolidinone | |
| 2,3-Diamino-1,4-naphthoquinone, Substituted Aldehydes | Condensation | Aryl, Alkyl groups (on dione (B5365651) scaffold) | nih.govresearchgate.net |
| Precursor with 2-methylthio group | - | Methyl, Trifluoromethyl | acs.org |
Alkylation and arylation of the nitrogen atoms in the imidazole ring represent another critical avenue for structural modification. The synthesis of N-alkyl naphthoimidazoles can be achieved by treating an N-unsubstituted naphthoimidazole with a base, such as sodium hydride, followed by reaction with an alkylating agent like a linear 1-bromo-alkane. nih.govrsc.org This method can lead to a mixture of N1 and N3-alkylated isomers. nih.gov
A common strategy for N-substitution on the naphtho[2,3-d]imidazole-4,9-dione scaffold involves the alkylation of 1H-naphtho[2,3-d]imidazole-4,9-dione with various halohydrocarbons in the presence of a base like potassium hydroxide. ccspublishing.org.cnresearchgate.net This has been used to prepare a range of 1-alkyl and 1-aryl substituted derivatives. ccspublishing.org.cnresearchgate.netrsc.org For example, 1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-diones, where the alkyl group ranges from methyl to butyl, have been synthesized using this approach. rsc.org
Specific functional groups can also be installed on the nitrogen atom. A notable example is the synthesis of 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, which introduces a morpholinoethyl moiety to the N1 position. nih.govresearchgate.net Additionally, N-alkynylation of imidazoles using 1,1-dibromo-1-alkenes in the presence of a copper catalyst provides a route to N-alkynylheteroarenes. organic-chemistry.org
| Starting Material | Reagents | Conditions | N-Substituent Pattern | Reference |
|---|---|---|---|---|
| N-unsubstituted naphthoimidazole | 1. Sodium Hydride 2. Alkyl Halide (R-Br) | Acetonitrile (B52724), 80 °C | N1- and N3-alkylation | nih.govrsc.org |
| 1H-Naphtho[2,3-d]imidazole-4,9-dione | Halohydrocarbons, KOH | - | 1-Monosubstituted alkyl/aryl | ccspublishing.org.cnresearchgate.net |
| 2-Substituted naphthoimidazole | Ethyl iodide, KOH | Room Temperature | N-ethylation | |
| Imidazole/Benzimidazole | 1,1-Dibromo-1-alkenes, Cu catalyst, TMEDA | Dioxane | N-alkynylation | organic-chemistry.org |
The introduction of halogens and other heteroatoms onto the naphthoimidazole skeleton provides a powerful tool for modulating electronic properties and provides handles for further chemical transformations. A convenient route for synthesizing 6,7-dichloronaphtho[2,3-d]imidazoles involves a key Diels-Alder reaction to construct the naphthalene moiety. acs.org
Halogenation can also occur on the quinone portion of the dione scaffold. For instance, the 3-chloro group in 2-amino-3-chloro-1,4-naphthoquinone derivatives, precursors to naphthoimidazole-4,9-diones, can be synthetically manipulated. nih.gov Mechanistic studies on imidazole suggest that halogenation can proceed via N-halogenation, followed by an N- to C-halogen migration (halotropy) to install the halogen on the heterocyclic ring. csic.es
Besides halogens, other heteroatoms like sulfur can be introduced. The synthesis of 6,7-dichloro-2-(methylthio)naphtho[2,3-d]imidazole has been reported, starting from the corresponding diamine and using (thiocarbonyl)diimidazole followed by methylation. acs.org This 2-methylthio derivative proved to be a key intermediate for subsequent glycosylation reactions. acs.org
Scaffold Hybridization and Annulation
Creating hybrid molecules by fusing the naphthoimidazole core with other heterocyclic systems or by forming and modifying the annulated dione structure are advanced strategies to access novel chemical space.
The naphtho[2,3-d]imidazole-4,9-dione core is a prominent and extensively studied scaffold. A fundamental method for its formation involves stirring 2,3-diamino-1,4-naphthoquinone with formic acid at high temperatures (155 °C) to yield 1H-naphtho[2,3-d]imidazole-4,9-dione. ccspublishing.org.cn This parent dione serves as a versatile precursor for a wide array of derivatives.
Modifications include substitutions at both the N1 and C2 positions. As previously discussed, the N1 position is readily alkylated with various halohydrocarbons. ccspublishing.org.cnresearchgate.net The C2 position can be substituted by employing different reagents in the initial cyclization step or through post-synthesis modification. For example, a series of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones were synthesized to explore their biological activities. nih.govresearchgate.net The synthesis of 1,2-disubstituted derivatives has also been pursued. acs.org Furthermore, introducing a hydroxyl group at the N1 position to form 2-Aryl-1-hydroxy-1H-naphtho[2,3-d]imidazole-4,9-diones has been accomplished by treating 2-benzylamino-1,4-naphthoquinones with a nitrating mixture. pleiades.online The transformation of a 1,4-naphthoquinone (B94277) into the more rigid naphthoimidazole scaffold has been identified as a strategy to enhance biological potency. nih.gov
Fusing or linking the naphthoimidazole scaffold with other heterocyclic rings generates hybrid molecules that can exhibit unique properties derived from the combined fragments.
Triazoles: A highly efficient method for integrating a triazole moiety is through copper-catalyzed azide-alkyne cycloaddition, or "click chemistry". researchgate.netresearchgate.net This strategy has been used to synthesize new series of 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids. The process involves reacting 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (the alkyne component) with various aromatic azides. researchgate.netresearchgate.netresearchgate.net This molecular hybridization approach is a potent tool for drug design. nih.gov
Indoles: The conjugation of indole (B1671886) moieties to the naphthoimidazole core is another strategy to create pharmacologically interesting hybrids. tandfonline.com Research has reported the synthesis of indole-linked naphthoimidazoles, which have been investigated for potential anti-inflammatory and antimicrobial activities. researchgate.netresearchgate.netijptjournal.com This highlights the value of combining these two privileged heterocyclic systems.
Other Heterocycles: The naphthoimidazole scaffold has been successfully combined with other heterocyclic systems as well.
Furan: Annulated systems such as furo[3′,2′:3,4]naphtho[1,2-d]imidazole derivatives have been synthesized and identified as selective enzyme inhibitors. researchgate.net
Carbazole (B46965): Derivatives containing both carbazole and naphthoimidazole fragments have been synthesized through the condensation of carbazole-containing carboxylic acids with 2,3-diaminonaphthalene.
Pyridine: A 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione has been prepared via the condensation of 2-pyridylcarboxaldehyde with 2,3-diaminonaphthoquinone, serving as a ligand for metal complexes. researchgate.net
These examples demonstrate the broad scope of scaffold hybridization, leading to a diverse range of complex molecules built upon the 2H-naphtho[2,3-d]imidazole core.
Transformation into Novel Polycyclic Systems
The strategic derivatization of the this compound scaffold can lead to the construction of more complex polycyclic systems, thereby expanding its chemical space and potential applications. One such transformation involves the formation of formazans and their subsequent cyclization to tetrazolium salts.
Formation of Formazans and Tetrazolium Salts from this compound
The synthesis of formazan (B1609692) derivatives attached to the 2-position of the naphtho[2,3-d]imidazole ring system has been achieved through the condensation of 1,5-diaryl-3-formazylglyoxylic acids with 2,3-diaminonaphthalene. arkat-usa.org This reaction proceeds with the simultaneous elimination of formic acid to yield 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans. arkat-usa.org
These formazan derivatives are notable for their intense color, a characteristic property of the formazan chromophore. The reaction provides a direct method to introduce a formazan moiety, which is a versatile precursor for various heterocyclic compounds.
A significant transformation of these formazans is their oxidative cyclization to form tetrazolium salts. arkat-usa.org This is typically achieved using an oxidizing agent such as lead(IV) tetraacetate in a suitable solvent like chloroform. The resulting products are 2,3-diaryl-5-(naphtho[2,3-d]imidazol-2-yl)-tetrazolium chlorides. arkat-usa.org The successful formation of the tetrazolium ring is confirmed by the disappearance of the characteristic color of the formazan, resulting in nearly colorless crystalline compounds. arkat-usa.org This transformation is a key step in the creation of novel polycyclic systems based on the this compound core.
The general reaction scheme is presented below:
Scheme 1: Synthesis of 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans and their conversion to tetrazolium salts.
Image illustrating the chemical reaction from 1,5-diaryl-3-formazylglyoxylic acids and 2,3-diaminonaphthalene to 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans, followed by oxidative cyclization to 2,3-diaryl-5-(naphtho[2,3-d]imidazol-2-yl)-tetrazolium chlorides.
Table 1: Synthesized 1,5-diaryl-3-[2-(naphtho[2,3-d]imidazol-2-yl)]-formazans and corresponding Tetrazolium Salts
| Compound | Formazan Derivative (Aryl Group) | Tetrazolium Salt Derivative (Aryl Group) |
| a | Phenyl | Phenyl |
| b | 4-Methylphenyl | 4-Methylphenyl |
| c | 4-Methoxyphenyl | 4-Methoxyphenyl |
| d | 4-Chlorophenyl | 4-Chlorophenyl |
| e | 4-Bromophenyl | 4-Bromophenyl |
| f | 4-Nitrophenyl | 4-Nitrophenyl |
Data sourced from Frysova et al., 2006. arkat-usa.org
Coordination Chemistry of 2h Naphtho 2,3 D Imidazole Ligands
Ligand Design and Synthesis from 2H-Naphtho[2,3-D]imidazole Scaffolds
The this compound framework serves as a foundational structure for the creation of advanced ligands for coordination chemistry. By modifying this core, researchers have successfully designed and synthesized ligands with specific donor atoms and electronic properties, tailored for complexation with various transition metals.
Naphthoquinone-Annelated Imidazole (B134444) Ligands
A prominent class of ligands derived from the this compound scaffold are those that incorporate a naphthoquinone moiety. A key example is 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (HL) . This ligand is synthesized through a condensation reaction between 2,3-diaminonaphthoquinone and 2-pyridylcarboxaldehyde. mdpi.comresearchgate.net The resulting molecule features a pyridyl-imidazole N,N-chelating unit and a naphthoquinone-imidazolate N,O-coordination site, making it an ambidentate ligand. acs.org This structural feature is crucial as it offers multiple potential binding modes to a metal center. The presence of the naphthoquinone group is also significant as it is expected to impart redox activity and proton-responsive behavior to the corresponding metal complexes. mdpi.comresearchgate.net The substitution of the pyridyl group with a phenyl group can enforce an N,O-coordination mode, demonstrating the tunability of these ligand systems. acs.org
Multidentate N-Donor Ligand Systems
The this compound scaffold is also integral to the development of multidentate N-donor ligand systems. These systems are of significant interest in coordination chemistry for their ability to form stable, often structurally complex, coordination polymers and metal-organic frameworks (MOFs). While research has explored various imidazole-based tripodal ligands, such as 1,3,5-tris(imidazol-1-ylmethyl)benzene (TIB) and tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), for constructing 2D and 3D networks with metal ions like Cd(II) and Ni(II), the specific incorporation of the naphthoimidazole unit into such tripodal systems is a developing area. rsc.orgnih.gov The design principle involves creating ligands with multiple nitrogen donor sites capable of bridging metal centers, leading to extended structures. These multidentate ligands are crucial in the synthesis of high-spin iron(II) complexes that model the active sites of certain nonheme iron enzymes. marquette.edu
Synthesis and Characterization of Transition Metal Complexes with this compound Ligands
The tailored ligands derived from this compound have been successfully employed in the synthesis of novel transition metal complexes. The characterization of these complexes has provided valuable insights into their structural and electronic properties.
Ruthenium(II) Complexes
A notable achievement in this area is the synthesis and characterization of the mononuclear ruthenium(II) complex, RuII(L)(bpy)2 , where L- is the deprotonated form of 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and bpy is 2,2'-bipyridine. mdpi.comresearchgate.net This complex is prepared by reacting the ligand HL with [RuCl2(bpy)2]. mdpi.comresearchgate.net In this complex, the ligand coordinates to the ruthenium center in a selective N,N-chelation mode via its pyridyl-imidazole fragment. acs.org The resulting complex exhibits proton-responsive redox and luminescent behavior, highlighting the functional role of the naphthoquinone-annelated ligand. mdpi.commdpi.com
Iron(II) Complexes
The naphthoquinone-annelated imidazole ligand HL has also been used to synthesize heteroleptic iron(II) complexes. For instance, complexes with the general formula [Fe(L)2(ancillary ligand)] have been prepared, where L is the deprotonated naphthoquinone-type ligand. researchgate.net Specific examples include [Fe(L)2(L¹)] (where L¹ = ethylenediamine) and [Fe(L)2(L²)] (where L² = cyclohexanediamine). researchgate.net These complexes have been structurally characterized and their magnetic properties investigated, revealing gradual spin-crossover behavior. researchgate.netresearchgate.net The synthesis of such iron(II) complexes is also relevant to the development of models for the active sites of Fe-containing dioxygenases, which often feature imidazole ligation to the iron center. marquette.edu
Electronic and Spectroscopic Properties of this compound Metal Complexes
The metal complexes formed with this compound-based ligands display a rich array of electronic and spectroscopic properties, stemming from the interplay between the metal center and the ligand's electronic structure.
The ruthenium(II) complex, RuII(L)(bpy)2, has been extensively studied. Electrochemical analysis in acetonitrile (B52724) reveals four reversible redox waves. mdpi.comresearchgate.net These are assigned to the Ru(II)/Ru(III) couple, the ligand-based L-/L•2- couple, and two successive reductions of the bipyridine ligands. mdpi.comresearchgate.net A significant property of this complex is the positive shift of the Ru(II)/Ru(III) redox potential upon the addition of acid, which is attributed to the protonation of the deprotonated imidazole moiety of the ligand L-. mdpi.comresearchgate.net
In its UV-vis absorption spectrum, the ruthenium complex shows a metal-to-ligand charge transfer (MLCT) band. mdpi.comresearchgate.net This band undergoes a blue shift upon protonation, which is associated with a decrease in electron delocalization and stabilization of the π orbitals in the ligand. researchgate.net This change in the absorption spectrum is mirrored in the complex's emission properties. The unprotonated complex has an emission band that shifts to a shorter wavelength (a blue shift) upon protonation, moving from 774 nm to 620 nm. researchgate.net These changes in both electrochemical and spectroscopic properties are reversible with protonation and deprotonation cycles. mdpi.comresearchgate.net
Heteroleptic iron(II) complexes with the naphthoquinone-type ligand, such as [Fe(L)2(L¹)] and [Fe(L)2(L²)], exhibit interesting magnetic properties, specifically gradual spin-crossover behavior, which has been confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. researchgate.net
Table of Spectroscopic and Electrochemical Data for RuII(L)(bpy)2
| Property | Unprotonated State | Protonated State | Reference |
| Redox Potential (vs SCE) | |||
| Ru(II)/Ru(III) | +0.98 V | Positively Shifted | mdpi.comresearchgate.net |
| L⁻/L•²⁻ | -1.13 V | - | mdpi.comresearchgate.net |
| bpy/bpy•⁻ (1) | -1.53 V | - | mdpi.comresearchgate.net |
| bpy/bpy•⁻ (2) | -1.71 V | - | mdpi.comresearchgate.net |
| UV-vis Absorption | |||
| MLCT Band (λmax) | 476 nm | 450 nm | researchgate.net |
| Emission | |||
| Emission Band (λem) | 774 nm | 620 nm | researchgate.net |
Proton-Responsive Redox Behavior
Complexes of this compound ligands can exhibit proton-responsive redox behavior, where the electrochemical properties of the metal center are influenced by the protonation state of the ligand. This phenomenon is particularly evident in ruthenium complexes.
A notable example is the mononuclear ruthenium complex, RuII(L)(bpy)2, where HL is 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione. mdpi.com In acetonitrile, this complex displays four reversible redox waves corresponding to the Ru(II)/Ru(III) couple and ligand-based redox processes. mdpi.com Upon the addition of trifluoromethanesulfonic acid, the redox potential of the Ru(II)/Ru(III) couple shifts to a more positive value. mdpi.com This shift is attributed to the protonation of the naphthoquinone-annelated imidazolate ligand (L-), which stabilizes the Ru 4d orbitals. mdpi.com This proton-induced modulation of the redox potential is a reversible process, demonstrating the potential for these complexes to act as proton-responsive electrochemical switches. mdpi.com
The naphthoquinone moiety within the ligand is a key component for this proton response and redox activity, making it a valuable building block for creating proton-responsive coordination complexes. mdpi.com The ability to tune the redox properties through protonation opens avenues for the development of sensors and catalysts whose activity can be controlled by pH.
Luminescent Properties and Emission Band Shifts
The luminescent properties of metal complexes containing this compound-based ligands are also subject to modulation by external stimuli, particularly protonation. These complexes often exhibit photoluminescence, which can be altered by changes in the electronic structure of the ligand.
For instance, the ruthenium complex RuII(L)(bpy)2 exhibits a broad emission band at 774 nm in acetonitrile upon excitation of its metal-to-ligand charge transfer (MLCT) bands. mdpi.commdpi.com This emission is ascribed to the luminescence from the 3MLCT excited state, originating from the lowest energy Ru(dπ) → L-(π*) transition. mdpi.com A significant Stokes shift is observed, which may be due to charge delocalization on the naphthoquinone-annelated imidazole moiety in the excited state. mdpi.com
Upon protonation of the ligand, a dramatic blue shift in the emission band is observed, moving from 774 nm to 620 nm. mdpi.comresearchgate.net This shift corresponds to the blue shift of the MLCT absorption band and is likely caused by a decrease in electronic delocalization within the MLCT excited state. mdpi.com The emission properties of these complexes are highly dependent on the nature of the ligand and its interaction with the metal center. For example, d10 metal complexes with imidazole-containing ligands are known to exhibit excellent luminescent properties. nih.gov The reversible nature of these proton-induced emission shifts makes these compounds promising candidates for applications in optical sensing and as molecular switches. rsc.org
Metal-to-Ligand Charge Transfer (MLCT) Investigations
Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, including those with this compound ligands. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital and are responsible for the intense colors and photophysical properties of these compounds. libretexts.org
In the case of the RuII(L)(bpy)2 complex, an MLCT band is observed in the UV-vis absorption spectrum at 476 nm in acetonitrile. mdpi.comresearchgate.net This band is assigned to the Ru(dπ) → L-(π*) transition. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), support this assignment, indicating transition bands with MLCT Ru/L- character at lower energies. mdpi.com
The position of the MLCT band is sensitive to the electronic environment of the ligand. Protonation of the naphthoquinone-annelated imidazole ligand in the ruthenium complex causes a blue shift of the MLCT band to 450 nm. mdpi.comresearchgate.net This shift is attributed to a decrease in electron delocalization and stabilization of the π orbitals in the protonated ligand. mdpi.com The ability to tune the energy of the MLCT band through protonation highlights the potential for designing chromophores with responsive optical properties.
Spin-Crossover Phenomena
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Ligand design plays a crucial role in achieving SCO behavior.
Iron(II) complexes with naphthoquinone-type ligands, such as 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (HL), have been shown to exhibit spin-crossover properties. researchgate.net For example, the heteroleptic iron complexes [Fe(L)2(L¹)] (where L¹ = ethylenediamine) and [Fe(L)2(L²)] (where L² = cyclohexanediamine) display gradual spin-crossover behavior. researchgate.net This has been confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. researchgate.net The ability to fine-tune the ligand field through modifications of the ligand structure is a key strategy for controlling the electronic and magnetic properties of such complexes. nih.gov
The following table provides a summary of the key properties discussed:
| Property | Complex/Ligand System | Observation | Reference |
| Proton-Responsive Redox Behavior | RuII(L)(bpy)2 | Positive shift of Ru(II)/Ru(III) redox potential upon protonation. | mdpi.com |
| Luminescent Properties | RuII(L)(bpy)2 | Emission at 774 nm, blue-shifted to 620 nm upon protonation. | mdpi.comresearchgate.net |
| Metal-to-Ligand Charge Transfer | RuII(L)(bpy)2 | MLCT band at 476 nm, blue-shifted to 450 nm upon protonation. | mdpi.comresearchgate.net |
| Spin-Crossover Phenomena | [Fe(L)2(L¹)] and [Fe(L)2(L²)] | Gradual spin-crossover behavior observed. | researchgate.net |
Photophysical Studies and Advanced Applications Excluding Biological Applications
Intrinsic Photoluminescence and Fluorescence Characteristics of 2H-Naphtho[2,3-D]imidazole
Derivatives of the anthra[2,3-d]imidazole class are notable for their strong blue light emission when in an ethanol (B145695) solution, exhibiting fluorescence quantum yields of approximately 0.40. unisa.it The core structure of this compound provides a foundation for developing fluorescent compounds. For instance, naphth[1,2-d]imidazole derivatives synthesized from β-lapachone display intense fluorescence in the blue region of the spectrum. mdpi.com
The photophysical properties are influenced by the substituents attached to the core. For example, triphenylamine-imidazole-based luminophores have been synthesized and show good photoluminescence quantum yields, making them suitable for deep-blue organic light-emitting diodes. rsc.org The extension of the core structure, such as in 6-phenylnaphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines, can significantly enhance fluorescence intensity. rsc.org
| Compound Family | Emission Color | Quantum Yield (Φ) | Solvent/State | Reference |
| Anthra[2,3-d]imidazole derivatives | Blue | ~0.40 | Ethanol | unisa.it |
| Naphth[1,2-d]imidazole derivatives | Blue | - | - | mdpi.com |
| Triphenylamine-imidazole luminophores | Deep-Blue | Good | - | rsc.org |
| 6-phenylnaphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine | - | Up to 56% | Solution | rsc.org |
Excited State Dynamics and Energy Transfer Processes
The excited state dynamics of this compound derivatives are crucial for their applications. The imidazole (B134444) moiety, often found in fluorescent proteins, can exhibit pH-dependent light emission due to processes like excited state proton transfer (ESPT). nih.gov In some fluorescent imidazoles, ESPT can lead to photoacidic properties. nih.govnih.gov A unique phenomenon of excited state charge transfer (ESCT) can also occur, resulting in a positive charge swapping between the two nitrogen atoms of the imidazole ring. nih.gov
Theoretical studies have provided evidence for an intramolecular charge-transfer (CT) state in related complex molecules. acs.org Energy transfer processes are also significant, as seen in two-dimensional metal-organic layers where excited state energies are efficiently transported to reaction centers, enhancing photocatalytic activity. rsc.org In the context of organic light-emitting diodes (OLEDs), the high triplet energy level of some imidazole derivatives makes them suitable as host materials for phosphorescent emitters. rsc.org
Sensing Mechanisms Based on this compound (focus on chemical principles)
The inherent properties of the this compound scaffold make it a valuable component in the design of chemical sensors.
pH-Dependent Optical Responses
The acid-base properties of the imidazole ring within the this compound structure allow for significant pH-dependent optical responses. For some anthra[2,3-d]imidazole derivatives, a dramatic change in the fluorescence spectrum is observed in strongly alkaline conditions (pH 11 to 13), with the emission color shifting from blue to green. unisa.it This phenomenon is attributed to the deprotonation of the imidazole ring under basic conditions. nih.gov
In a study of a specific imidazole-based fluorophore, three distinct species—protonated, neutral, and deprotonated—were identified across a broad pH range of 1 to 12. nih.gov The interconversion between these forms leads to observable changes in absorption and emission spectra, forming the basis for ratiometric fluorescent pH indicators. researchgate.net For instance, a ruthenium(II) complex with a naphthoquinone-annelated imidazole ligand showed a blue shift in its metal-to-ligand charge transfer (MLCT) absorption band from 476 nm to 450 nm upon protonation. mdpi.comresearchgate.net This was accompanied by a shift in the emission band from 774 nm to 620 nm. mdpi.comresearchgate.net These changes are reversible with the addition of an acid or base. mdpi.com
| System | pH Range | Optical Change | Mechanism | Reference |
| Anthra[2,3-d]imidazole derivatives | 11 - 13 | Fluorescence color change (Blue to Green) | Deprotonation of imidazole ring | unisa.it |
| Imidazole-based fluorophore | 1 - 12 | Formation of protonated, neutral, and deprotonated species | Protonation/Deprotonation | nih.gov |
| Ru(II) complex with naphthoquinone-annelated imidazole ligand | Acidic | Blue shift in absorption and emission | Protonation of imidazole ligand | mdpi.comresearchgate.net |
Metal Ion Recognition Mechanisms
The imidazole moiety, with its nitrogen atoms, can act as a binding site for metal ions. chemisgroup.us This interaction can lead to changes in the photophysical properties of the molecule, enabling its use as a fluorescent sensor for metal ions. While direct studies on this compound for metal ion sensing are not extensively detailed in the provided context, the principles can be inferred from related structures. For example, benzofuran-based chemosensors have been developed for the selective detection of ions like Fe³⁺ and Zn²⁺. chemisgroup.us The interaction between the electron-rich heterocyclic system and the electron-deficient metal ion is the fundamental principle behind this sensing mechanism. chemisgroup.us The coordination of the metal ion can lead to a "turn-on" or "turn-off" fluorescence response. chemisgroup.us
Application in Organic Electronic Materials
The electronic properties of this compound derivatives make them promising candidates for use in organic electronic devices.
Hole-Transporting Properties of this compound Derivatives
Derivatives of this compound have been identified as having hole-transporting properties, which are essential for applications in electrography and organic light-emitting diodes (OLEDs). worldwidejournals.com The combination of an imidazole moiety with a triphenylamine (B166846) unit can create an effective bipolar material with good charge transport characteristics. rsc.org Triphenylamine derivatives are known for efficient hole injection due to their highest occupied molecular orbital (HOMO) energy levels being close to the work function of common electrode materials like indium tin oxide (ITO). rsc.org
The design of hole-transporting materials (HTMs) is crucial for the efficiency of devices like perovskite solar cells. whiterose.ac.ukrsc.org The properties of these materials, such as their HOMO energy levels, can be tuned by modifying their chemical structure. rsc.org For instance, the introduction of different π-conjugated groups can influence the hole mobility of the material. rsc.org
Role in Dye-Sensitized Solar Cells (DSSC)
While specific studies focusing on the parent this compound in dye-sensitized solar cells (DSSCs) are not prominent, derivatives incorporating a similar structural motif have been explored as components of organic dyes for this application. The core structure is often part of a larger donor-acceptor-π-acceptor (D-A-π-A) framework, which is a common design for sensitizer (B1316253) dyes in DSSCs. researchgate.net
In one such design, organic dyes containing a 2H-Naphtho[2,3-d] rsc.orgCurrent time information in Bangalore, IN.mdpi.comtriazole moiety, which is structurally analogous to this compound, have been synthesized and investigated for their use in DSSCs. researchgate.netgriffith.edu.au These D-A-π-A conjugated dyes are engineered to have strong light absorption and facilitate efficient charge separation and injection into the semiconductor electrode of the solar cell. scispace.com
For instance, two organic dyes, PTN1 and NPT1, based on a 2H- rsc.orgCurrent time information in Bangalore, IN.mdpi.comtriazolo[4,5-c]pyridine central linker (a related nitrogen-containing heterocyclic system), were synthesized for use as sensitizers in DSSCs. These dyes, configured as D-A-π-A molecules, achieved a power conversion efficiency of up to 6.05% under standard AM 1.5G irradiation. acs.org The efficiency could be further improved to 6.76% with the addition of a coadsorbent. acs.org The performance of such dyes is highly dependent on their molecular structure, which influences their photophysical properties and their interaction with the titanium dioxide (TiO₂) surface of the DSSC. scispace.com
The table below summarizes the performance of a DSSC utilizing a derivative related to the this compound structure.
| Dye | Configuration | Short-Circuit Current Density (J_sc, mA/cm²) | Open-Circuit Voltage (V_oc, V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| PTN1 | D-A-π-A | Not Reported | Not Reported | Not Reported | 6.05 |
| NPT1 | D-A-π-A | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Performance Data of a DSSC with a Related Derivative Sensitizer
Future Research Directions and Perspectives on 2h Naphtho 2,3 D Imidazole
Innovations in Green Chemistry for 2H-Naphtho[2,3-d]imidazole Synthesis
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. ijnc.ir Future research will likely prioritize the establishment of green protocols for the synthesis of this compound and its derivatives. This includes the exploration of alternative energy sources, such as microwave irradiation, which has been shown to accelerate reactions and improve yields in the synthesis of related imidazole-based hybrids. nih.gov The use of eco-friendly solvents like water and glycerol, as demonstrated in the synthesis of other nitrogen-containing heterocycles, presents a significant avenue for reducing the environmental footprint of this compound production. nih.govresearchgate.net
Furthermore, the development of catalyst-free, one-pot multicomponent reactions will be a key focus. researchgate.net These strategies offer numerous advantages, including operational simplicity, high atom economy, and reduced waste generation. fardapaper.ir The use of biodegradable and recyclable catalysts, such as deep eutectic solvents, is another promising approach to align the synthesis of these compounds with the principles of green chemistry. researchgate.net
Advanced Computational Approaches for Predicting this compound Reactivity and Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. nih.gov Density Functional Theory (DFT) calculations are expected to play a crucial role in elucidating the structural, electronic, and chemical properties of this compound derivatives. materialsciencejournal.org These theoretical studies can provide valuable insights into molecular geometry, bond lengths, and the distribution of electron density, which are fundamental to understanding the molecule's reactivity. materialsciencejournal.orgresearchgate.net
Future computational work will likely focus on:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's electron-donating and electron-accepting capabilities, respectively. nih.gov This information is vital for understanding reaction mechanisms and designing molecules with specific electronic properties. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Analysis: MEP maps provide a visual representation of the electrostatic potential on the surface of a molecule, identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov This is particularly useful for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and material science. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis: These methods can provide a deeper understanding of the nature of chemical bonds and non-covalent interactions within the this compound scaffold and its complexes. nih.gov
By combining theoretical predictions with experimental results, researchers can accelerate the discovery of new derivatives with tailored properties.
Expanding the Scope of this compound Derivatization
The functionalization of the this compound core is a key strategy for modulating its physical, chemical, and biological properties. Future research will undoubtedly focus on expanding the library of derivatives through innovative synthetic methods. This will involve the introduction of a wide range of substituents at various positions of the naphthoimidazole ring system.
Recent studies on related naphtho[2,3-d]imidazole-4,9-diones have demonstrated that the introduction of different substituents can significantly influence their biological activity. ccspublishing.org.cnnih.gov For instance, the synthesis of 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones has been explored for their antitumor properties. ccspublishing.org.cn Similarly, the preparation of N-acyl hydrazone derivatives of naphtho[2,3-d]imidazole-4,9-dione has yielded compounds with potential α-amylase inhibitory activity. nih.gov
Future derivatization strategies will likely explore:
Multicomponent Reactions: These reactions allow for the one-pot synthesis of complex molecules from simple starting materials, offering an efficient route to a diverse range of derivatives. fardapaper.iracs.org
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials. acs.org
Click Chemistry: The use of highly efficient and specific "click" reactions can facilitate the synthesis of complex architectures and bioconjugates.
The systematic exploration of the chemical space around the this compound scaffold will be crucial for unlocking its full potential in various applications. researchgate.net
Exploration of Novel Coordination Architectures with this compound Ligands
The imidazole (B134444) moiety within the this compound structure makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the imidazole ring can coordinate to a variety of metal ions, leading to the formation of diverse and intricate architectures. researchgate.netnih.gov
Future research in this area will focus on the design and synthesis of novel coordination complexes with tailored properties. This includes the use of this compound-based ligands to create:
Metallacalixarenes: These are macrocyclic compounds formed through metal-directed self-assembly, which can act as receptors for anions and other small molecules. researchgate.net
Porous MOFs: The porous nature of MOFs makes them promising materials for gas storage and separation. mdpi.com The use of this compound ligands could lead to the development of MOFs with high selectivity for specific gases like CO2. mdpi.com
Luminescent Materials: Ruthenium(II) complexes incorporating naphthoquinone-annelated imidazole ligands have been shown to exhibit interesting redox and luminescent properties that are responsive to protons. mdpi.commdpi.com
The ability to fine-tune the structure and properties of these coordination architectures by modifying the this compound ligand and the metal center opens up a vast field for future exploration.
Development of Next-Generation Functional Materials Utilizing this compound Scaffolds
The unique electronic and structural features of the this compound scaffold make it a promising building block for the development of advanced functional materials. polyu.edu.hkopenmedicinalchemistryjournal.com The extended π-conjugated system of the naphthyl group combined with the electron-rich imidazole ring can give rise to interesting photophysical and electronic properties.
Future research will likely explore the incorporation of this compound units into:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some naphthylimide derivatives suggests that this compound-based materials could be developed as emitters in OLEDs. nih.gov
Organic Solar Cells (OSCs): The electron-accepting properties of the related 2,1,3-benzothiadiazole (B189464) suggest that appropriately functionalized 2H-naphtho[2,3-d]imidazoles could be used as acceptor materials in OSCs. polyu.edu.hk
Smart Scaffolds for Drug Delivery: The development of stimuli-responsive scaffolds that can release therapeutic agents in a controlled manner is a major goal in nanomedicine. mdpi.com The this compound scaffold could be incorporated into polymers to create pH- or light-responsive drug delivery systems. mdpi.com
The versatility of the this compound core, combined with the potential for extensive derivatization and incorporation into larger molecular architectures, ensures that it will remain a focal point of research in the development of next-generation functional materials.
Q & A
Q. What are the standard synthetic routes for 2H-Naphtho[2,3-D]imidazole and its derivatives?
The primary method involves condensation of 2,3-diaminonaphthalene with aromatic aldehydes using sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF). The reaction proceeds under reflux, followed by precipitation in cold water, crystallization from ethanol, and air-drying. This approach yields derivatives like 2-aryl-1H-naphtho[2,3-d]imidazole with high purity (>85%) . Alternative routes include reductive splitting of formazan derivatives to generate carbohydrazonamides (e.g., N'-aryl-naphtho[2,3-d]imidazole-2-carbohydrazonamide) .
Q. How is the structural integrity of this compound confirmed experimentally?
Comprehensive characterization employs:
- IR spectroscopy to identify functional groups (e.g., NH stretches at ~3434 cm⁻¹ and C=N vibrations at ~1629 cm⁻¹) .
- NMR spectroscopy to resolve aromatic protons (δ 7.18–8.26 ppm in DMSO) and substituent-specific signals (e.g., OCH₃ at δ 3.82 ppm) .
- UV-Vis spectroscopy for π→π* transitions (λmax 208–367 nm) .
- Mass spectrometry (ESI-MS) to confirm molecular ions (e.g., [M+1]⁺ at m/z 332.3) .
Q. What purification techniques are effective for isolating this compound derivatives?
Post-synthesis, cold-water precipitation removes unreacted reagents, followed by recrystallization from ethanol or methanol. For tetrazolium picrate derivatives (e.g., 5d–5f), chromatographic separation or fractional crystallization is used to achieve >85% purity .
Q. What role does sodium metabisulfite play in the synthesis?
Na₂S₂O₅ acts as a mild oxidizing agent, facilitating cyclization by dehydrogenating the intermediate dihydroimidazole to the aromatic imidazole core. It also prevents side reactions by scavenging free radicals .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents influence the electronic properties of naphthoimidazole derivatives?
Substituents like methoxy (-OCH₃) or halogens (Cl, Br) alter the electron density of the imidazole ring. For example:
- Methoxy groups enhance σ-donor effects, lowering redox potentials in catalytic applications (e.g., Cu(pimH) complexes for water oxidation) .
- Chlorine substituents increase electrophilicity, improving reactivity in electrophilic substitution reactions . UV-Vis spectral shifts (e.g., λmax 307–312 nm for halogenated derivatives) correlate with substituent electronic effects .
Q. What strategies optimize reaction yields for complex derivatives like tetrazolium picrates?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reflux conditions (100–120°C) accelerate cyclization without decomposition.
- Stoichiometric precision : A 1:1 molar ratio of naphthoimidazole to picric acid ensures >85% yield for tetrazolium picrates (e.g., 5e: 92.6% yield) .
Q. Can computational methods predict feasible synthetic pathways for novel derivatives?
Yes. Retrosynthetic tools (e.g., AI-driven platforms) leverage databases like Reaxys and Pistachio to propose one-step routes. For example, Template_relevance models prioritize precursors with high plausibility scores (>0.01) and minimal steric hindrance .
Q. How do reaction intermediates impact mechanistic studies?
Isolation of intermediates (e.g., carbohydrazonamides) via reductive splitting reveals stepwise pathways. For instance, formazan derivatives (6) decompose into thiohydrazides under reductive conditions, differing from saccharide-based analogs .
Q. What are the contradictions in reported synthetic methodologies?
Q. How do naphthoimidazole derivatives compare to benzimidazoles in catalytic applications?
Naphthoimidazoles exhibit extended π-conjugation, enhancing electron delocalization in metal complexes. For example, Cu(pimH) catalysts with naphthoimidazole ligands show a 0.15 V lower onset potential than bipyridine analogs due to stronger σ-donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
